1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene
Overview
Description
1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene is an organic compound with the molecular formula C9H18O3Si It is a derivative of butadiene, featuring methoxy and trimethylsiloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene can be synthesized through several methods. One common approach involves the reaction of 1,3-butadiene with trimethylsilyl chloride and methanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate, which is then treated with methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The methoxy and trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene involves its reactivity with various molecular targets. The methoxy and trimethylsiloxy groups influence the compound’s electronic properties, making it reactive towards nucleophiles and electrophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-3-butene: Similar in structure but lacks the trimethylsiloxy group.
1,1-Dimethoxy-3-methylbutane: Another related compound with different substituents.
Tetramethyl orthosilicate: Shares the trimethylsiloxy group but has a different core structure.
Uniqueness
1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene is unique due to the presence of both methoxy and trimethylsiloxy groups, which confer distinct reactivity and properties. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
4,4-dimethoxybuta-1,3-dien-2-yloxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-8(12-13(4,5)6)7-9(10-2)11-3/h7H,1H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOHWMKADOBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC(=C)O[Si](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452578 | |
Record name | [(4,4-Dimethoxybuta-1,3-dien-2-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61539-61-5 | |
Record name | [(4,4-Dimethoxybuta-1,3-dien-2-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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